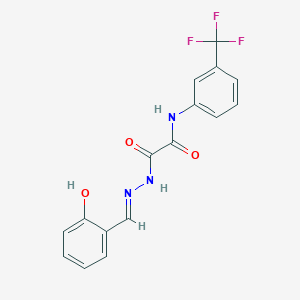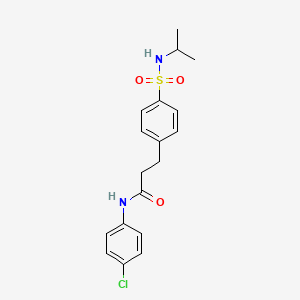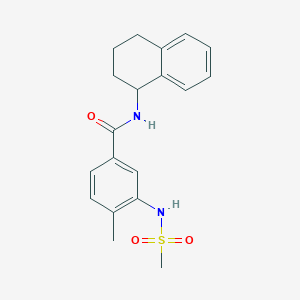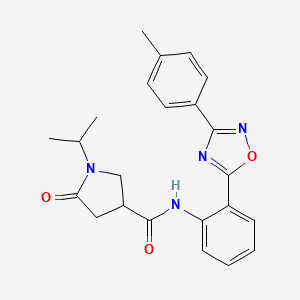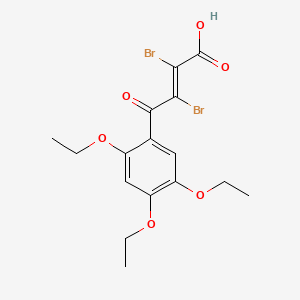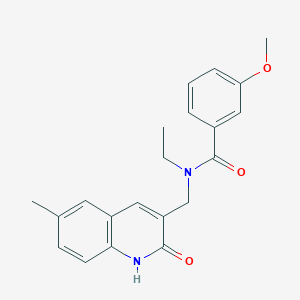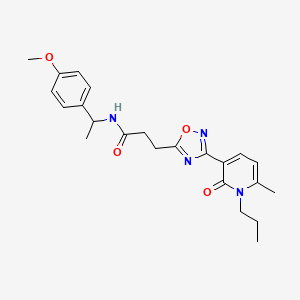![molecular formula C18H22N4O B7701975 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7701975.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, commonly known as BMN-673, is a novel poly (ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown promising results in the treatment of various types of cancer.
作用机制
BMN-673 works by inhibiting the activity of PARP enzymes, which play a critical role in repairing DNA damage. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. BMN-673 has been shown to be highly selective for PARP enzymes, with minimal off-target effects.
Biochemical and Physiological Effects
BMN-673 has been shown to have potent anticancer effects in preclinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. BMN-673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, BMN-673 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
BMN-673 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has high potency and selectivity for PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, BMN-673 has some limitations for lab experiments. It is relatively expensive compared to other PARP inhibitors, which may limit its use in some labs. In addition, the high potency of BMN-673 may make it difficult to distinguish between on-target and off-target effects.
未来方向
There are several future directions for the study of BMN-673. One area of research is the development of combination therapies that include BMN-673 and other anticancer drugs. Another area of research is the identification of biomarkers that can predict the response to BMN-673 in different types of cancer. In addition, further studies are needed to elucidate the mechanisms of resistance to BMN-673 and to develop strategies to overcome resistance. Finally, the safety and efficacy of BMN-673 in clinical trials need to be further evaluated to determine its potential as a cancer therapy.
Conclusion
In conclusion, BMN-673 is a promising PARP inhibitor that has shown potent anticancer effects in preclinical studies. Its high selectivity for PARP enzymes and minimal toxicity in normal cells make it an ideal candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of BMN-673 and to develop strategies to overcome resistance. With continued research, BMN-673 has the potential to become an important tool in the fight against cancer.
合成方法
The synthesis of BMN-673 involves several steps, including the preparation of 1-butyl-6-methylpyrazolo[3,4-b]quinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with propionamide to yield BMN-673. The synthesis of BMN-673 has been optimized to produce high yields of the compound with high purity.
科学研究应用
BMN-673 has been extensively studied for its anticancer properties. It has been found to be effective against various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 has been shown to be particularly effective in tumors with defects in DNA repair pathways, such as BRCA1/2 mutations. BMN-673 has been used in preclinical and clinical studies to evaluate its efficacy and safety in cancer treatment.
属性
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-4-6-9-22-18-14(17(21-22)20-16(23)5-2)11-13-10-12(3)7-8-15(13)19-18/h7-8,10-11H,4-6,9H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMCLDJPFBYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

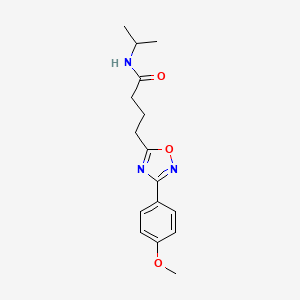
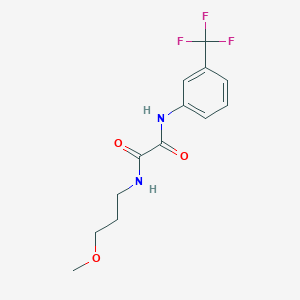
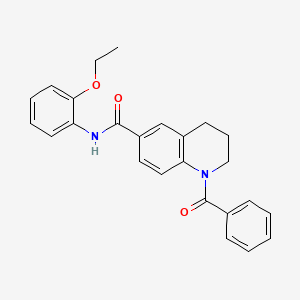
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7701918.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
